

An In-depth Technical Guide to the Chemical Properties of Sativene

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Compound of Interest

Compound Name: **Sativene**

Cat. No.: **B1246779**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **sativene**, a naturally occurring sesquiterpene. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document consolidates key data on its physical and chemical characteristics, reactivity, and synthetic methodologies, supported by experimental details and visual diagrams to facilitate understanding.

Introduction to Sativene

Sativene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.^{[1][2][3]} It is a natural product found in various organisms, including the fungus *Helminthosporium sativum* and the conifer *Abies magnifica*.^[1] The unique carbon skeleton of **sativene** has made it a subject of interest in the field of synthetic organic chemistry.^[4] **Sativene** and its derivatives have been investigated for their potential biological activities, including anti-inflammatory properties.^[1] This guide aims to provide a detailed chemical profile of **sativene** to support further research and development.

Chemical Structure and Identifiers

Sativene possesses a complex tricyclic structure. The IUPAC name for (+)-**sativene** is (1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0^{2,8}]decane.^[1] There are

different stereoisomers of **sativene**, such as (+)-**sativene** and (-)-**sativene**.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers for **Sativene**

Identifier	Value
IUPAC Name	(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0 ^{2,8}]decane [1]
CAS Number	3650-28-0 ((+)-Sativene) [1]
	6813-05-4 ((-)-Sativene) [2] [3]
Molecular Formula	C ₁₅ H ₂₄ [1] [2] [3]
InChI	InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 [1]
InChIKey	VOBBUADSYROGAT-VYDRJRHOSA-N ((+)-Sativene) [1]
Canonical SMILES	CC(C)C1CCC2(C3C1C(C2=C)CC3)C [1]

Physical and Chemical Properties

The physical and chemical properties of **sativene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physical and Chemical Properties of **Sativene**

Property	Value	Source
Molecular Weight	204.35 g/mol	[1] [2] [3]
Boiling Point	256 °C	[5]
Density	0.921 g/mL at 20 °C	[5]
Flash Point	105.00 °C (221.00 °F)	[6]
Water Solubility	0.271 mg/L at 25 °C (estimated)	[6]
Solubility	Soluble in alcohol	[6]
XlogP3-AA	4.9	[6]
Storage Temperature	Refrigerate in tightly sealed containers	[6]
Shelf Life	12 months or longer if stored properly	[6]

Chemical Reactivity and Stability

Sativene, as a hydrocarbon with a double bond, undergoes typical alkene reactions. It is a relatively stable compound but should be handled with care, avoiding strong oxidizing agents. [\[1\]](#)

- Oxidation: **Sativene** can be oxidized to yield various oxygenated derivatives, including alcohols, ketones, and epoxides.[\[1\]](#)
- Reduction: Reduction reactions can saturate the double bond, leading to different saturated derivatives.[\[1\]](#)
- Cyclization and Rearrangement: Intramolecular cyclization reactions are important in the synthesis of related compounds.[\[1\]](#)
- Wittig Reaction: The synthesis of **sativene** can involve a Wittig reaction to introduce the exocyclic methylene group.[\[7\]](#)[\[8\]](#) This reaction utilizes a phosphorus ylide (e.g., methylenetriphenylphosphorane) to convert a ketone into an alkene.[\[7\]](#)

Experimental Protocols

Formal Total Synthesis of Racemic Sativene

A formal total synthesis of racemic **sativene** has been reported, starting from the commercially available racemic Wieland-Miescher ketone.^[4] A key step in this synthesis is an intramolecular cyclization.

Synthesis of 3-isopropyl-6-methyltricyclo[4.4.0.0^{2,8}]decan-7-one:

- Grignard Reaction: Isopropenylmagnesium bromide is prepared from magnesium turnings and isopropenyl bromide in dry THF. This Grignard reagent is then added dropwise to a cooled solution (-78 °C) of 8-bromo-3-isopropenyl-6-methyl-3-oxy-6-tricyclo[4.4.0.0^{2,8}]decan-7-one in dry THF under a nitrogen atmosphere.^[4]
- The reaction mixture is stirred at -50 °C for 4 hours and then allowed to warm to room temperature.^[4]
- The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.^[4]
- Work-up: The aqueous layer is extracted with ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.^[4]

This procedure yields a key intermediate in the total synthesis of **sativene**.^[4]

Biosynthesis of (+)-Sativene

The biosynthesis of (+)-**sativene** in fungi involves the cyclization of farnesyl diphosphate (FPP), a common precursor for sesquiterpenes. This transformation is catalyzed by the enzyme **sativene** synthase.



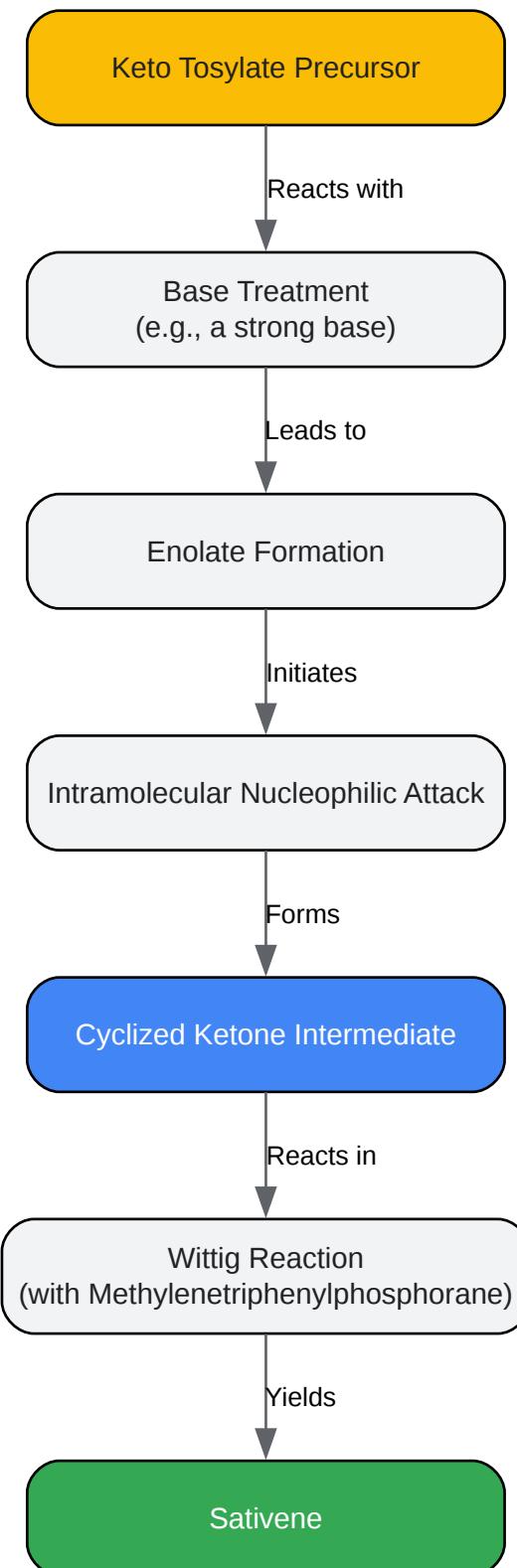
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Caption: Biosynthesis of (+)-**Sativene** from Farnesyl Diphosphate.

Logical Workflow for a Key Synthetic Step

The synthesis of **sativene** often involves an intramolecular nucleophilic substitution reaction.

The following diagram illustrates the logical flow of this key transformation.



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Caption: Key Synthetic Steps in the Formation of **Sativene**.

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